molecular formula C12H17N3O4 B6646819 4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6646819
M. Wt: 267.28 g/mol
InChI Key: NZIHIHOQIQBCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of the target enzyme, thereby blocking its catalytic activity. The compound may also interact with other residues in the enzyme active site, leading to conformational changes that further inhibit enzyme activity.
Biochemical and Physiological Effects:
4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce blood glucose levels in animal models of type 2 diabetes mellitus, indicating its potential as an anti-diabetic agent. It has also been shown to induce apoptosis (cell death) in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid in lab experiments is its potency and selectivity towards its target enzymes. It has been shown to exhibit high inhibitory activity against several enzymes, making it a valuable tool for studying enzyme function and regulation. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid. One direction is to further investigate its potential as an anti-diabetic and anti-cancer agent. Another direction is to explore its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more potent and selective inhibitors based on its structure.

Synthesis Methods

The synthesis of 4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid involves the reaction of 4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure 4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid.

Scientific Research Applications

4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been reported to exhibit potent inhibitory activity against several enzymes such as dipeptidyl peptidase-4 (DPP-4), which is a therapeutic target for the treatment of type 2 diabetes mellitus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.

properties

IUPAC Name

4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-8-6-9(15-14-8)10(16)13-7-12(11(17)18)2-4-19-5-3-12/h6H,2-5,7H2,1H3,(H,13,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIHIHOQIQBCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

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